2-(4-chlorophenoxy)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3/c1-28-21-10-9-19-24-18(12-26(19)25-21)14-3-2-4-16(11-14)23-20(27)13-29-17-7-5-15(22)6-8-17/h2-12H,13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMUVVDOSWALON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NC(=O)COC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the core imidazo[1,2-b]pyridazine structure. This can be achieved through various synthetic methodologies, including multicomponent reactions, condensation reactions, and intramolecular cyclizations . The key steps often involve the formation of carbon-nitrogen and carbon-carbon bonds, which are facilitated by catalysts and specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, organic solvents, and specific temperature and pressure conditions to drive the reactions to completion. For example, palladium-catalyzed cross-coupling reactions are often employed to form carbon-carbon bonds in the synthesis of complex organic molecules .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Structure and Composition
The chemical structure of 2-(4-chlorophenoxy)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 357.82 g/mol
- IUPAC Name : this compound
Phosphodiesterase Inhibition
One of the primary applications of this compound is as an inhibitor of phosphodiesterase 10 (PDE10). PDE10 plays a crucial role in the modulation of intracellular signaling pathways, particularly in the brain. Inhibition of this enzyme has been linked to potential therapeutic effects in various neurological disorders such as schizophrenia and Parkinson's disease.
Case Studies
- Schizophrenia Treatment : Research has shown that PDE10 inhibitors can enhance dopaminergic signaling, which may alleviate symptoms associated with schizophrenia. A study indicated that compounds similar to this compound demonstrated significant efficacy in animal models for this condition .
- Neuroprotective Effects : Another study explored the neuroprotective properties of PDE10 inhibitors in models of neurodegeneration. The compound was found to reduce neuronal cell death and improve cognitive function in preclinical trials .
Anticancer Activity
Recent investigations have suggested that imidazo[1,2-b]pyridazine derivatives exhibit anticancer properties. The compound's structural features allow it to interact with multiple cellular targets, potentially leading to apoptosis in cancer cells.
Case Studies
- Breast Cancer Models : In vitro studies have demonstrated that this compound induces cell cycle arrest and apoptosis in breast cancer cell lines .
- Combination Therapies : The compound has also been evaluated in combination with other chemotherapeutic agents, showing enhanced efficacy against resistant cancer cell lines .
Anti-inflammatory Properties
The compound's anti-inflammatory effects are being explored as well. By modulating inflammatory pathways, it may provide therapeutic benefits for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Case Studies
- Rheumatoid Arthritis : Preclinical studies have indicated that this compound can significantly reduce markers of inflammation in animal models of rheumatoid arthritis .
- Inflammatory Bowel Disease : Research suggests that the compound may help mitigate symptoms associated with inflammatory bowel disease by reducing intestinal inflammation .
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. For example, it might inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Modifications
The following table compares 2-(4-chlorophenoxy)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide with structurally related compounds from published literature:
Key Structural and Functional Differences
Core Heterocyclic Scaffold: The target compound features an imidazo[1,2-b]pyridazine core, whereas analogues like Compound A (triazine) and cpd 4 (imidazo[1,2-a]pyridine) utilize distinct heterocycles.
Substituent Effects: The 4-chlorophenoxy group is shared with Compound A but absent in imidazo[1,2-a]pyridine derivatives (e.g., MM0333.02), which instead prioritize methyl or phenylthio groups. This substituent likely enhances hydrophobic interactions in sodium channel inhibition, as seen in Compound A’s analgesic activity in pain models . The 6-methoxy group on the imidazo[1,2-b]pyridazine in the target compound contrasts with the hydroxymethyl group in cpd 4, which may influence solubility and metabolic stability .
Pharmacological Implications: Compound A’s triazine core demonstrates efficacy in tetrodotoxin-sensitive sodium channel inhibition, reducing nociceptor firing in pain models . The target compound’s imidazo[1,2-b]pyridazine scaffold may similarly target ion channels but with altered selectivity due to its larger aromatic system. Imidazo[1,2-a]pyridine derivatives (e.g., MM0333.02, cpd 4) are often intermediates in antitumor or kinase inhibitor synthesis, suggesting the target compound could share these applications if functionalized appropriately .
Biological Activity
The compound 2-(4-chlorophenoxy)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide is a derivative of imidazopyridazine and has garnered attention for its potential biological activities, particularly in the context of osteoclastogenesis and bone resorption. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula: C22H22ClN3O2
- Molecular Weight: 397.88 g/mol
Research indicates that this compound acts primarily as an inhibitor of osteoclastogenesis. Osteoclasts are specialized cells responsible for bone resorption, and their overactivity is linked to various bone diseases, including osteoporosis. The compound's mechanism involves the modulation of specific signaling pathways that regulate osteoclast differentiation and function.
In Vitro Studies
A significant study demonstrated that This compound effectively inhibits the formation of mature osteoclasts in vitro. Key findings include:
- Inhibition of Osteoclast Formation: The compound reduced the expression of osteoclast-specific marker genes such as TRAP (tartrate-resistant acid phosphatase) and cathepsin K.
- Suppression of F-actin Belt Formation: The compound inhibited the formation of F-actin belts, which are crucial for osteoclast function and bone resorption activity .
In Vivo Studies
In vivo studies using ovariectomized (OVX) mice models demonstrated that the compound significantly prevents bone loss induced by estrogen deficiency. The treatment regimen involved administering the compound intraperitoneally over a period, resulting in:
- Preservation of Bone Mass: Microcomputed tomography (micro-CT) analysis revealed that treated mice maintained higher bone density compared to control groups.
- Biochemical Analysis: Serum analysis indicated lower levels of biomarkers associated with bone resorption in treated mice .
Data Table: Summary of Biological Activity
| Study Type | Key Findings | Mechanism |
|---|---|---|
| In Vitro | Inhibits osteoclastogenesis; alters mRNA expression of osteoclast markers | Modulation of signaling pathways |
| In Vivo | Prevents OVX-induced bone loss; preserves bone density | Reduction in osteoclast activity |
Case Studies
Case Study 1: A study published in the Journal of Cellular and Molecular Medicine highlighted the efficacy of the compound in preventing bone loss in OVX mice. The results suggested that it could serve as a novel therapeutic agent for treating osteoporosis-related conditions .
Case Study 2: Another investigation focused on its impact on gene expression related to osteoclast differentiation. The findings indicated that the compound could alter key transcription factors involved in osteoclastogenesis, further supporting its role as a potential therapeutic agent for bone diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
